3-Cyclobutyl-3,3-difluoropropanoic acid
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Overview
Description
3-Cyclobutyl-3,3-difluoropropanoic acid is an organic compound with the molecular formula C₇H₁₀F₂O₂ and a molecular weight of 164.15 g/mol . This compound is characterized by the presence of a cyclobutyl ring and two fluorine atoms attached to the propanoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Cyclobutyl-3,3-difluoropropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Cyclobutyl Derivative: The cyclobutyl ring is synthesized through a cyclization reaction of a suitable precursor.
Introduction of Fluorine Atoms: The difluorination of the propanoic acid moiety is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Final Assembly: The cyclobutyl and difluoropropanoic acid moieties are combined under controlled conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyclobutyl-3,3-difluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-Cyclobutyl-3,3-difluoropropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-3,3-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating metabolic and inflammatory processes .
Comparison with Similar Compounds
3-Cyclobutyl-3,3-difluoropropanoic acid can be compared with other fluorinated propanoic acids, such as 3,3-difluoropropanoic acid and 2,2-difluoropropanoic acid. These compounds share similar structural features but differ in their chemical reactivity and biological activity. The cyclobutyl ring in this compound imparts unique steric and electronic properties, making it distinct from its analogs .
Similar Compounds
- 3,3-Difluoropropanoic acid
- 2,2-Difluoropropanoic acid
- Cyclobutylpropanoic acid
Properties
Molecular Formula |
C7H10F2O2 |
---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
3-cyclobutyl-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C7H10F2O2/c8-7(9,4-6(10)11)5-2-1-3-5/h5H,1-4H2,(H,10,11) |
InChI Key |
NPQOTAKOAMEGPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)(F)F |
Origin of Product |
United States |
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